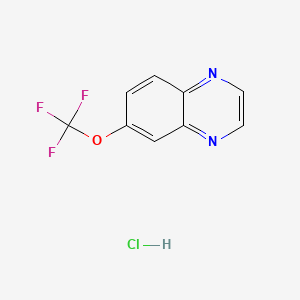

6-(Trifluoromethoxy)quinoxaline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

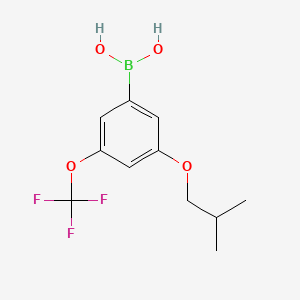

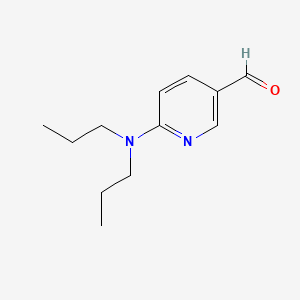

6-(Trifluoromethoxy)quinoxaline hydrochloride (TFMQHCl) is an organic compound with a molecular formula of C9H5ClF3NO2 . It is a white crystalline solid and is used in organic synthesis. It offers immense potential in various fields, including drug discovery, material science, and organic synthesis.

Synthesis Analysis

6-TFMQ•HCl is a synthetic compound, and research has been conducted on its methods of synthesis and characterization. Studies have described various procedures for its preparation, including condensation reactions and cyclization processes.Molecular Structure Analysis

The molecular formula of 6-(Trifluoromethoxy)quinoxaline hydrochloride is C9H6ClF3N2O . The average mass is 250.605 Da and the monoisotopic mass is 250.012070 Da .Chemical Reactions Analysis

Quinoxaline derivatives, like 6-(Trifluoromethoxy)quinoxaline hydrochloride, are widely used for anticorrosive purposes. They are especially effective against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding.Physical And Chemical Properties Analysis

6-(Trifluoromethoxy)quinoxaline hydrochloride is a white crystalline solid with a melting point of 225-227 °C. It is soluble in ethanol.Applications De Recherche Scientifique

Quinoxaline Derivatives as Anticorrosive Materials

Quinoxaline derivatives, like 6-(Trifluoromethoxy)quinoxaline hydrochloride, are widely used for anticorrosive purposes. They are especially effective against metallic corrosion due to their high electron density, which allows them to form stable chelating complexes with metallic surfaces through coordination bonding. This property is leveraged to protect materials from corrosion, a significant concern in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Biomedical Applications

Quinoxaline derivatives have a broad spectrum of biomedical applications. They are known for their antimicrobial activities and potential in treating chronic and metabolic diseases. The molecular structure of quinoxaline allows for the creation of a wide array of derivatives, each possessing unique biological properties. This versatility makes quinoxaline a valuable compound in medical and biomedical fields, with ongoing research exploring its potential in various treatments (Pereira et al., 2015).

Inhibitors in Cancer Research

Quinoxaline and its derivatives have been studied for their potential as inhibitors in cancer research. They have been found to play a critical role in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides, compounds known for their antitumoral properties. The understanding of the role of oxidative stress in the toxicity induced by these compounds can lead to the development of novel compounds with improved efficiency and reduced toxic effects (Wang et al., 2016).

As Catalyst Ligands

Quinoxaline and its analogs have been investigated as catalyst ligands in various chemical reactions. Their ability to form by condensing with ortho-diamines and various ketones and alcohols makes them versatile compounds in synthetic chemistry. This adaptability opens up avenues for creating novel materials and chemicals with specific desired properties (Pareek & Kishor, 2015).

Anion Sensing and Detection

Quinoxaline derivatives are used in the design of chromogenic and fluorogenic chemosensors for the detection of inorganic anions. The structural modification of the quinoxaline moiety with different signaling units and recognition sites has resulted in the development of specific chemosensors, highlighting the utility of quinoxaline in molecular science and biomolecular detection (Dey, Al Kobaisi, & Bhosale, 2018).

Safety And Hazards

For safety, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Provide appropriate exhaust ventilation at places where dust is formed . In case of contact, flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention .

Propriétés

IUPAC Name |

6-(trifluoromethoxy)quinoxaline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O.ClH/c10-9(11,12)15-6-1-2-7-8(5-6)14-4-3-13-7;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBSJDDBVXHFJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1OC(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681974 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Trifluoromethoxy)quinoxaline hydrochloride | |

CAS RN |

1215206-23-7 |

Source

|

| Record name | 6-(Trifluoromethoxy)quinoxaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)cyclohexyl]aMino]--Cyclobuten](/img/structure/B567757.png)